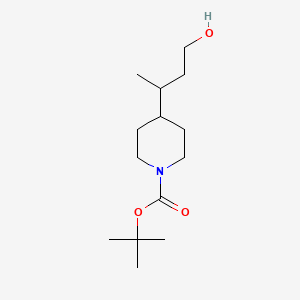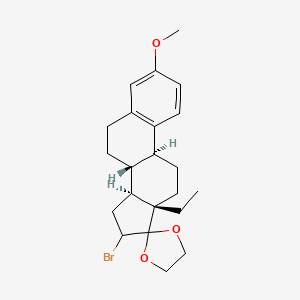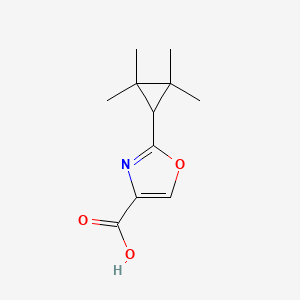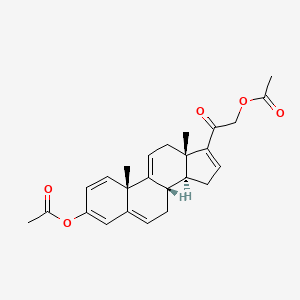
1-Boc-4-(4-hydroxy-2-butyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Boc-4-(4-hydroxy-2-butyl)piperidine” is a chemical compound used in various applications. It is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine (3.0g, 14.9mmol) was added to a suspension of sodium hydride (60% in mineral oil, 600mg, 14.9mmol) in 1-methyl-2-pyrrolidinone (50mL) and the mixture was stirred at room temperature for 10 minutes. 2-Bromopyridine (1.43mL, 14.9mmol) was added and the mixture was heated under reflux for 6 hours .Molecular Structure Analysis
The molecular structure of “this compound” has been studied. The IUPAC name of the compound is tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate. The InChI code is 1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. For instance, the compound can undergo a reaction involving the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 257.37, and it is a solid at room temperature. The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Enantiopure Derivatives
A study outlines the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates starting from Boc-Asp-O(t)Bu and other beta-amino acids. These intermediates are essential for the synthesis of cis-4-hydroxy delta-lactams, leading to the production of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing the compound's role in the synthesis of biologically active molecules (J. Marin et al., 2004).
Impact on Binge-Eating Behavior and Anxiety
Research on 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(4-hydroxy-2-butyl)piperidine, showed its potential in reducing binge-eating behavior and anxiety in rats. This study highlights the therapeutic possibilities of piperidine derivatives in addressing disorders related to eating behaviors and anxiety, albeit the specific mechanisms remain to be fully understood (Sergio Guzmán-Rodríguez et al., 2021).
Advancements in Organic Synthesis
The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines represents a breakthrough in the synthesis of 3-arylpiperidines, crucial building blocks in pharmaceutical research. This method offers a direct approach to accessing these compounds with good to excellent selectivity, demonstrating the compound's utility in creating structurally diverse molecules for drug development (Anthony Millet & O. Baudoin, 2015).
Design and Synthesis of Dendritic Molecules
A study reported the synthesis of novel dendritic G-2 melamines containing piperidin-4-yl groups from 4-amino-1-(tert-butoxycarbonyl)piperidine. These dendrimers, featuring 4-(n-octyloxy)aniline as a peripheral unit, highlight the role of this compound derivatives in materials science, particularly in self-assembly and nanotechnology applications (Carmen Sacalis et al., 2019).
Development of HIV-1 Inhibitors
Research into the design and synthesis of bicyclic piperidine-based compounds, changing the piperazine loop and substituent groups based on the structure of a CCR5 antagonist, Vicriviroc, has shown potent antiviral activity against HIV-1 R5 strain. This work underscores the importance of this compound derivatives in the ongoing search for effective HIV-1 treatments (Dai Qiu-yun, 2011).
Safety and Hazards
“1-Boc-4-(4-hydroxy-2-butyl)piperidine” can cause serious eye irritation and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h3 receptor .
Biochemical Pathways
It is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction .
Result of Action
It is used in the preparation of neurologically active agents and other pharmaceutical compounds .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
Analyse Biochimique
Biochemical Properties
1-Boc-4-(4-hydroxy-2-butyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, altering its activity and affecting the overall metabolic process.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are essential for signal transduction . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . This degradation can lead to a reduction in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, studies have demonstrated that high doses of this compound can cause liver toxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, the compound could localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding.
Propriétés
IUPAC Name |
tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVKUVEPGIQPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)





![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)





![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

